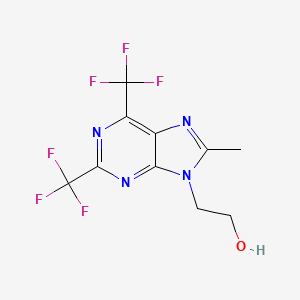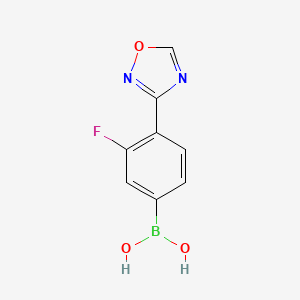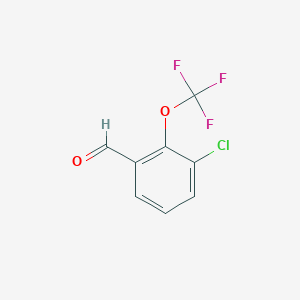
5-Bromo-2,4-dimethoxybenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dimetoxi-bencilamina: es un compuesto orgánico con la fórmula molecular C9H12BrNO2. Es un derivado de la bencilamina, donde el anillo de benceno está sustituido con bromo y dos grupos metoxi en las posiciones 5, 2 y 4, respectivamente.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 5-Bromo-2,4-dimetoxi-bencilamina normalmente implica la bromación de 2,4-dimetoxi-bencilamina. Un método común incluye la bromación electrófila de 2,4-dimetoxi-tolueno seguido de una aminación. Las condiciones de reacción a menudo involucran el uso de bromo o un agente bromante en presencia de un catalizador o bajo condiciones específicas de temperatura y solvente .
Métodos de Producción Industrial: La producción industrial de 5-Bromo-2,4-dimetoxi-bencilamina se puede lograr a través de un proceso escalable que garantiza un alto rendimiento y pureza. El proceso implica el uso de materias primas fácilmente disponibles y condiciones de reacción optimizadas para minimizar los costos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: 5-Bromo-2,4-dimetoxi-bencilamina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar aldehídos o ácidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Puede experimentar reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) son agentes reductores utilizados con frecuencia.
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se pueden utilizar en condiciones básicas o ácidas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir 5-Bromo-2,4-dimetoxi-benzaldehído, mientras que las reacciones de sustitución pueden producir varias bencilaminas sustituidas .
Aplicaciones Científicas De Investigación
Química: 5-Bromo-2,4-dimetoxi-bencilamina se utiliza como un bloque de construcción en la síntesis orgánica. Sirve como intermedio en la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos .
Biología y Medicina: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones enzimáticas y la unión a receptores.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades químicas únicas lo hacen valioso en la síntesis de polímeros y resinas .
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-2,4-dimetoxi-bencilamina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como un nucleófilo, participando en varias reacciones bioquímicas. Sus efectos están mediados a través de vías que involucran la modificación de las estructuras y funciones de las proteínas .
Comparación Con Compuestos Similares
Compuestos Similares:
2,4-Dimetoxi-bencilamina: Estructura similar pero carece del átomo de bromo.
4-Metoxi-bencilamina: Contiene solo un grupo metoxi y ningún bromo.
3,4-Dimetoxi-bencilamina: Estructura similar con grupos metoxi en diferentes posiciones.
Singularidad: 5-Bromo-2,4-dimetoxi-bencilamina es único debido a la presencia del átomo de bromo, que imparte una reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde los efectos electrónicos del bromo son beneficiosos .
Propiedades
Número CAS |
887582-17-4 |
|---|---|
Fórmula molecular |
C9H12BrNO2 |
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
(5-bromo-2,4-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4H,5,11H2,1-2H3 |
Clave InChI |
NPGUBLJDXVPKDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CN)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
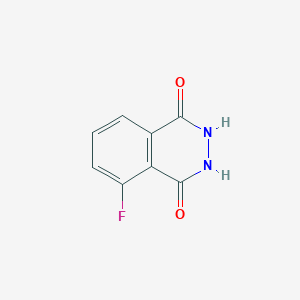
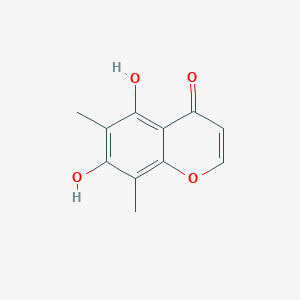
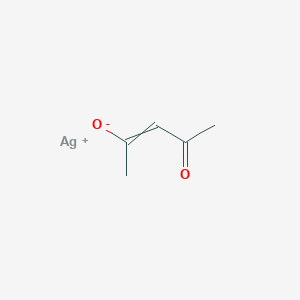
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
